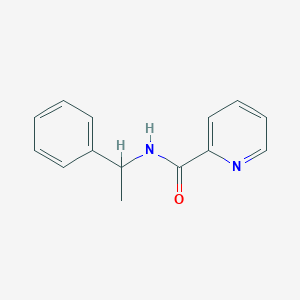
N-(1-phenylethyl)-2-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenylethyl)-2-pyridinecarboxamide, also known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first developed in Russia in the 1980s and is known for its cognitive-enhancing effects. Phenylpiracetam has been extensively studied for its potential use in treating cognitive impairment, memory loss, and other neurological conditions.
作用機序
The exact mechanism of action of N-(1-phenylethyl)-2-pyridinecarboxamidetam is not fully understood. However, it is believed to work by increasing the density of dopamine receptors in the brain. Dopamine is a neurotransmitter that plays a key role in cognitive function, including memory, learning, and attention. By increasing the density of dopamine receptors, N-(1-phenylethyl)-2-pyridinecarboxamidetam may enhance cognitive function.
Biochemical and Physiological Effects:
N-(1-phenylethyl)-2-pyridinecarboxamidetam has been found to have a number of biochemical and physiological effects. It has been shown to increase the density of dopamine receptors in the brain, as well as increase the levels of dopamine and norepinephrine. It has also been found to increase the activity of acetylcholine, a neurotransmitter that plays a key role in memory and learning.
実験室実験の利点と制限
N-(1-phenylethyl)-2-pyridinecarboxamidetam has a number of advantages for lab experiments. It has been extensively studied for its cognitive-enhancing effects, making it a valuable tool for researchers studying cognitive function. It is also relatively safe and well-tolerated, with few reported side effects. However, there are some limitations to its use in lab experiments. N-(1-phenylethyl)-2-pyridinecarboxamidetam is a controlled substance in some countries, which may limit its availability for research purposes. Additionally, its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of some experiments.
将来の方向性
There are a number of future directions for research on N-(1-phenylethyl)-2-pyridinecarboxamidetam. One area of interest is its potential use in treating cognitive impairment and memory loss associated with aging and neurological conditions. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. Future research may also focus on understanding the exact mechanism of action of N-(1-phenylethyl)-2-pyridinecarboxamidetam and identifying other potential therapeutic targets for the drug.
Conclusion:
N-(1-phenylethyl)-2-pyridinecarboxamidetam is a nootropic drug that has been extensively studied for its cognitive-enhancing effects. It has been found to improve memory, learning, and attention in both animals and humans. Its mechanism of action is not fully understood, but it is believed to work by increasing the density of dopamine receptors in the brain. N-(1-phenylethyl)-2-pyridinecarboxamidetam has a number of advantages for lab experiments, but there are also some limitations to its use. Future research may focus on understanding its exact mechanism of action and identifying other potential therapeutic targets for the drug.
合成法
N-(1-phenylethyl)-2-pyridinecarboxamidetam is synthesized by modifying the chemical structure of Piracetam, another nootropic drug. The synthesis method involves the reaction of 2-pyrrolidone with bromine to form 2-bromo-1-pyrrolidinyl acetamide. This compound is then reacted with phenylmagnesium bromide to form N-(1-phenylethyl)-2-pyridinecarboxamide.
科学的研究の応用
N-(1-phenylethyl)-2-pyridinecarboxamidetam has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, learning, and attention in both animals and humans. In animal studies, N-(1-phenylethyl)-2-pyridinecarboxamidetam has been found to increase the density of dopamine receptors in the brain, which may contribute to its cognitive-enhancing effects. In human studies, N-(1-phenylethyl)-2-pyridinecarboxamidetam has been found to improve cognitive performance in individuals with cognitive impairment, memory loss, and other neurological conditions.
特性
IUPAC Name |
N-(1-phenylethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11(12-7-3-2-4-8-12)16-14(17)13-9-5-6-10-15-13/h2-11H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSECEQYULBGNJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5917439.png)
![phenyl[2-(phenylsulfonyl)phenyl]methanol](/img/structure/B5917444.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5917445.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide](/img/structure/B5917453.png)
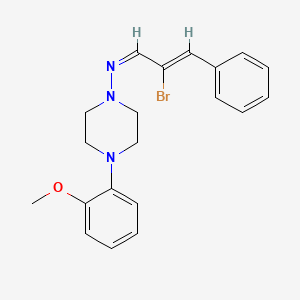
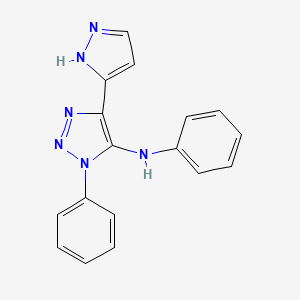
![3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5917474.png)
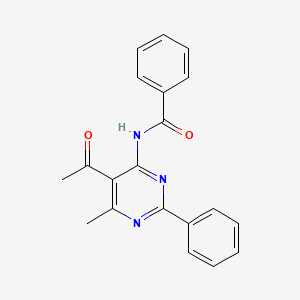
![3-allyl-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B5917494.png)
![8-{[benzyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B5917499.png)

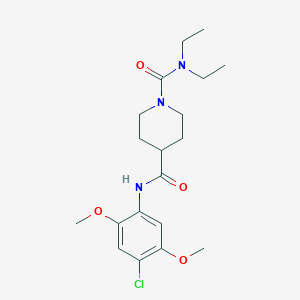
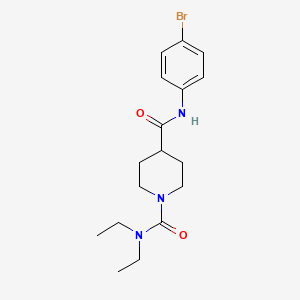
![3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5917543.png)